molecular formula C9H6N4O B188320 (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide CAS No. 63823-75-6

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide

Cat. No. B188320
CAS RN: 63823-75-6
M. Wt: 186.17 g/mol
InChI Key: PQLWDKIIDNPBHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions used to produce it. This usually involves various organic chemistry techniques and the use of catalysts .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products formed during the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, density, molar mass, and specific heat capacity .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it might pose to health and the environment .

properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-5-8(13-14)9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,(H,11,12)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXHVGIAEHZKKT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419930
Record name (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide

CAS RN

63823-75-6
Record name (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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